molecular formula C12H19N3 B14305091 N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine CAS No. 111916-69-9

N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine

Cat. No.: B14305091
CAS No.: 111916-69-9
M. Wt: 205.30 g/mol
InChI Key: VNFDQUAHFQVOPD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine: is an organic compound that belongs to the class of amines It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a dimethylamino group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine typically involves the condensation of a pyridine derivative with a suitable amine. One common method is the reaction of 2-acetylpyridine with N,N-dimethyl-1,3-propanediamine under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the compound.

    Reduction: Corresponding amines.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine is unique due to the presence of the pyridine ring and the imine group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

111916-69-9

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N,N-dimethyl-3-(1-pyridin-2-ylethylideneamino)propan-1-amine

InChI

InChI=1S/C12H19N3/c1-11(12-7-4-5-8-14-12)13-9-6-10-15(2)3/h4-5,7-8H,6,9-10H2,1-3H3

InChI Key

VNFDQUAHFQVOPD-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCN(C)C)C1=CC=CC=N1

Origin of Product

United States

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